1-(3-Bromo-4-methoxyphenethyl)azetidine
CAS No.:
Cat. No.: VC13566207
Molecular Formula: C12H16BrNO
Molecular Weight: 270.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16BrNO |
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Molecular Weight | 270.17 g/mol |
IUPAC Name | 1-[2-(3-bromo-4-methoxyphenyl)ethyl]azetidine |
Standard InChI | InChI=1S/C12H16BrNO/c1-15-12-4-3-10(9-11(12)13)5-8-14-6-2-7-14/h3-4,9H,2,5-8H2,1H3 |
Standard InChI Key | VDEQWFBETNJHFY-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCN2CCC2)Br |
Canonical SMILES | COC1=C(C=C(C=C1)CCN2CCC2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(3-Bromo-4-methoxyphenethyl)azetidine (IUPAC name: 1-[2-(3-bromo-4-methoxyphenyl)ethyl]azetidine) has the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol. The structure comprises an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked via an ethyl chain to a 3-bromo-4-methoxyphenyl group. The bromine atom at the 3-position and methoxy group at the 4-position of the aromatic ring introduce steric bulk and electronic modulation, influencing both reactivity and intermolecular interactions.
Table 1: Key physicochemical properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆BrNO |
Molecular Weight | 270.17 g/mol |
CAS Number | Not publicly disclosed |
XLogP3 | Estimated 2.8 (calculated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 2 |
Spectroscopic and Structural Data
The compound’s Standard InChI key (VDEQWFBETNJH) and InChI string confirm its connectivity and stereochemistry. Nuclear Magnetic Resonance (NMR) data for analogous azetidine derivatives suggest characteristic signals for the azetidine ring protons (δ 3.2–3.6 ppm for N-CH₂ and δ 2.4–2.8 ppm for CH₂-CH₂-N), while the aromatic protons resonate near δ 6.8–7.4 ppm . Mass spectrometry would likely show a molecular ion peak at m/z 270/272 (Br isotope pattern).
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of 1-(3-Bromo-4-methoxyphenethyl)azetidine typically involves N-acylation of azetidine with 3-bromo-4-methoxybenzoyl chloride under anhydrous conditions. Triethylamine is employed as a base to scavenge HCl, preventing hydrolysis of the acyl chloride.
Representative synthetic procedure:
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Acylation: React azetidine with 3-bromo-4-methoxybenzoyl chloride in dichloromethane at 0°C.
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Work-up: Quench with aqueous NaHCO₃, extract organic layer, and purify via column chromatography.
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Yield: Reported yields for analogous reactions range from 65–80%.
Alternative Methodologies
A related precursor, tert-butyl 3-(3-bromo-4-methoxyphenyl)azetidine-1-carboxylate (C₁₅H₂₀BrNO₃, MW 342.23), demonstrates the utility of Boc-protected intermediates in azetidine synthesis . Deprotection with trifluoroacetic acid (TFA) yields the free amine, which can be alkylated or functionalized further.
Table 2: Comparative analysis of synthetic intermediates
Compound | Molecular Formula | Key Functional Groups |
---|---|---|
1-(3-Bromo-4-methoxyphenethyl)azetidine | C₁₂H₁₆BrNO | Azetidine, bromoaryl |
tert-butyl derivative | C₁₅H₂₀BrNO₃ | Boc-protected amine |
Mechanistic Insights
The electrophilic amination strategy described in Farndon’s thesis provides context for azetidine functionalization. Cyclization reactions involving N-tosyloxycarbamates under acidic conditions generate electrophilic nitrogen species, which undergo dearomatization via nucleophilic attack by aromatic systems. This mechanism aligns with the reactivity observed in 1-(3-Bromo-4-methoxyphenethyl)azetidine synthesis, where the azetidine nitrogen acts as a nucleophile toward acyl chlorides .
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for spirocyclic pyrrolidines and azabicycloalkanes via dearomatization or aziridination . For example, acid-catalyzed cyclization forms strained bicyclic structures with potential as chiral ligands.
Catalysis and Material Science
Azetidines are explored as ligands in asymmetric catalysis. The bromoaryl group could facilitate Suzuki-Miyaura cross-coupling, enabling π-system elongation for conductive polymers.
Future Research Directions
Synthetic Optimization
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Flow chemistry approaches to improve acylation yields.
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Enantioselective synthesis using chiral auxiliaries or catalysts .
Biological Screening
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Target identification via proteomic profiling.
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Toxicity studies in model organisms.
Computational Modeling
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MD simulations to assess membrane permeability.
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QSAR studies to optimize bioactivity.
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